2-Cyclohexyl-2-acetoxyacetaldehyde

Description

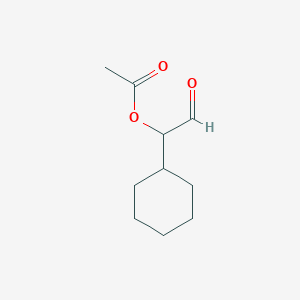

2-Cyclohexyl-2-acetoxyacetaldehyde is a cyclohexyl-substituted acetaldehyde derivative featuring an acetoxy (acetyloxy) functional group at the α-carbon. The acetoxy group confers ester-like reactivity, making it susceptible to hydrolysis under acidic or basic conditions. Its cyclohexyl moiety likely enhances lipid solubility, as observed in other cyclohexyl-containing molecules, facilitating membrane permeability and distribution in biological systems .

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(1-cyclohexyl-2-oxoethyl) acetate |

InChI |

InChI=1S/C10H16O3/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h7,9-10H,2-6H2,1H3 |

InChI Key |

CACKOYDJWUSNBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C=O)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde (CAS: 931583-28-7)

- Structural Similarity : Both compounds share the 2-cyclohexyl-2-substituted acetaldehyde backbone.

- Key Differences :

- The methoxyphenyl group in this analog introduces aromaticity and electron-donating methoxy substituents, which may enhance stability compared to the acetoxy group in the target compound.

- Reactivity : The acetoxy group in 2-cyclohexyl-2-acetoxyacetaldehyde is more reactive toward hydrolysis than the methoxyphenyl group, which is resistant to nucleophilic attack under mild conditions .

Phenylacetaldehyde Dimethyl Acetal (CAS: 101-50-8)

- Functional Group Comparison :

- While both compounds are acetaldehyde derivatives, the dimethyl acetal group in this compound confers stability in neutral and basic environments but hydrolyzes under acidic conditions.

- In contrast, the acetoxy group in this compound undergoes hydrolysis in both acidic and basic media due to ester cleavage mechanisms .

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

- Functional Group Impact :

- The acetamide group in this compound is less reactive than the acetoxy group, as amides are stabilized by resonance.

- The cyclohexyl group in both compounds likely contributes to similar lipid solubility, but the acetoxy derivative may exhibit faster metabolic clearance due to esterase-mediated hydrolysis .

Cyclohexyl Methacrylate (CAS: 101-48-4)

- Ester Group Comparison: Both compounds contain ester functionalities. However, cyclohexyl methacrylate is a polymerizable monomer, whereas this compound is a small-molecule aldehyde.

Data Tables: Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hydrolysis Sensitivity |

|---|---|---|---|---|---|

| This compound* | Not provided | C₁₀H₁₆O₃ | 184.23 | Cyclohexyl, Acetoxy, Aldehyde | High (acid/base) |

| 2-Cyclohexyl-2-(4-methoxyphenyl)acetaldehyde | 931583-28-7 | C₁₅H₂₀O₂ | 232.32 | Cyclohexyl, Methoxyphenyl | Low (stable in neutral) |

| Phenylacetaldehyde dimethyl acetal | 101-50-8 | C₁₀H₁₄O₂ | 166.22 | Dimethyl acetal | High (acid only) |

| N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide | Not provided | C₁₄H₁₇Cl₂NO₂ | 310.20 | Cyclohexyl, Acetamide | Low |

*Inferred properties based on structural analogs.

Research Findings and Implications

Hydrolysis Dynamics : The acetoxy group in 2-cycloclohexyl-2-acetoxyacetaldehyde is predicted to undergo rapid hydrolysis compared to methoxyphenyl or acetal analogs, forming cyclohexylacetic acid and acetaldehyde as metabolites .

Biological Distribution: Cyclohexyl groups enhance lipid solubility, as demonstrated by the cerebrospinal fluid (CSF) penetration of cyclohexyl nitrosoureas .

Synthetic Utility : The aldehyde group enables condensation reactions, making it a candidate for synthesizing heterocycles or Schiff bases, unlike inert amides or polymerizable methacrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.